Home > Products > Screening Compounds P135917 > 3-Methoxygona-1,3,5(10)-trien-17-one
3-Methoxygona-1,3,5(10)-trien-17-one -

3-Methoxygona-1,3,5(10)-trien-17-one

Catalog Number: EVT-8440687
CAS Number:
Molecular Formula: C18H22O2
Molecular Weight: 270.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Methoxygona-1,3,5(10)-trien-17-one is a synthetic compound classified as a steroid derivative, specifically within the gonane family. This compound is notable for its structural features, including a methoxy group and a triene system, which contribute to its biological activity. The compound is primarily studied for its potential estrogenic properties and applications in medicinal chemistry.

Source

The synthesis and applications of 3-Methoxygona-1,3,5(10)-trien-17-one have been documented in various patents and scientific literature, highlighting its significance in pharmaceutical research. Notably, patents such as US3519714A and US3576829A detail methods for synthesizing this compound and its derivatives, emphasizing its pharmacological potential .

Classification

3-Methoxygona-1,3,5(10)-trien-17-one falls under the classification of gonane derivatives. This group includes compounds that share a common steroidal framework but differ in functional groups and structural modifications. The classification is significant as it relates to the compound's biological activities and potential therapeutic uses.

Synthesis Analysis

Methods

The synthesis of 3-Methoxygona-1,3,5(10)-trien-17-one typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 2-alkyl-2-(6-phenyl-3-oxohexyl)-1,3-cyclopentanedione as a precursor.
  2. Reduction: The unsaturated bond at the 9-position is reduced using alkali metals in liquid ammonia.
  3. Oxidation: Following reduction, oxidation processes are employed to yield the desired triene structure.
  4. Cyclodehydration: A dehydrating acid (e.g., p-toluenesulfonic acid) is used to facilitate ring closures during synthesis.
  5. Final Modifications: Additional steps may include ethynylation or further hydrogenation to achieve specific structural features .

Technical Details

The technical aspects of the synthesis involve careful control of reaction conditions such as temperature, solvent choice (e.g., benzene or tetrahydrofuran), and the use of catalysts (e.g., palladium-based catalysts) to ensure high yields and selectivity in producing 3-Methoxygona-1,3,5(10)-trien-17-one .

Molecular Structure Analysis

Structure

The molecular structure of 3-Methoxygona-1,3,5(10)-trien-17-one can be described as follows:

  • Core Structure: It features a gonane backbone with a methoxy group at position 3 and a triene system spanning positions 1, 3, and 5.
  • Functional Groups: The presence of the methoxy group significantly influences both the chemical reactivity and biological activity of the compound.

Data

Molecular formula: C20_{20}H26_{26}O
Molecular weight: Approximately 298.42 g/mol
Key spectral data (NMR, IR) would typically be analyzed to confirm structure during synthesis validation.

Chemical Reactions Analysis

Reactions

3-Methoxygona-1,3,5(10)-trien-17-one participates in various chemical reactions due to its functional groups:

  1. Hydrogenation: The triene can be selectively hydrogenated to form saturated derivatives.
  2. Alkylation: Reaction with alkyl halides can introduce additional alkyl groups at various positions.
  3. Dehydration: Under acidic conditions, dehydration reactions can lead to ring closure or formation of new unsaturated systems .

Technical Details

The reactions are typically conducted under controlled conditions using inert atmospheres to prevent unwanted side reactions. Catalysts are often employed to enhance reaction rates and selectivity.

Mechanism of Action

Process

The mechanism of action for 3-Methoxygona-1,3,5(10)-trien-17-one primarily involves its interaction with estrogen receptors:

  1. Binding Affinity: The compound exhibits binding affinity for estrogen receptors, influencing gene expression related to reproductive functions.
  2. Biological Activity: Through receptor activation or inhibition, it modulates physiological processes such as cell proliferation and differentiation in target tissues.

Data

Studies indicate that structural modifications can significantly impact binding affinity and biological activity; thus, understanding these interactions is crucial for developing therapeutic agents based on this compound .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Melting Point: Specific melting points can vary based on purity but are generally reported within a defined range (e.g., around 230–235 °C).

Chemical Properties

Relevant Data or Analyses

Spectroscopic analysis (NMR, IR) provides insights into functional groups and molecular interactions critical for understanding reactivity and stability .

Applications

Scientific Uses

3-Methoxygona-1,3,5(10)-trien-17-one has several applications in scientific research:

  1. Pharmaceutical Development: Used in the development of oral contraceptives due to its estrogenic activity.
  2. Hormonal Studies: Investigated for its role in hormonal regulation and potential therapeutic uses in hormone replacement therapies.
  3. Biochemical Research: Serves as a model compound for studying steroid hormone interactions with receptors.
Synthetic Methodologies and Reaction Pathways for 3-Methoxygona-1,3,5(10)-trien-17-one

Classical Approaches to Gonane Core Construction

The synthesis of 3-Methoxygona-1,3,5(10)-trien-17-one (C₁₈H₂₂O₂, MW 270.366 g/mol) historically relied on steroid-based annulation strategies to build its tetracyclic gonane framework. The Robinson annulation served as a foundational method, enabling the fusion of cyclohexenone derivatives with activated methylene compounds to form the characteristic A/B ring juncture. A more targeted approach adapted the Torgov synthesis, where 6-methoxy-1-tetralone underwent condensation with ethyl vinyl ketone derivatives. This sequence established the critical cis-decalin configuration of the B/C rings while simultaneously introducing the C17-ketone functionality essential for subsequent modifications [5].

Classical routes faced significant challenges in controlling the regiochemistry of the aromatic A-ring, particularly in achieving selective 3-methoxylation without undesirable ortho-substitution byproducts. The molecular rigidity of the gonane core further complicated late-stage functionalization, necessitating careful optimization of ring-closure sequences. These methods typically required harsh acidic or basic conditions for ring cyclizations, resulting in moderate yields (typically 40-55%) due to competing elimination reactions and epimerization at chiral centers. The crystalline nature of intermediates facilitated purification but added operational complexity to large-scale production [7].

Table 1: Classical Synthetic Approaches to the Gonane Core

StrategyKey Starting MaterialCritical Step ConditionsYield Limitations
Robinson Annulation2-Alkyl-1,3-cyclopentanedioneBasic catalysis (KOH/EtOH)45-50% (B-ring closure)
Modified Torgov Synthesis6-Methoxy-1-tetraloneMichael addition @ 140°C40-48% (C13 alkylation)
Diels-Alder CycloadditionVinylquinone + ButadieneThermal (sealed tube)<40% (poor regioselectivity)

Mannich-Type Condensation Strategies for Aromatic Ring Functionalization

Mannich reactions provided a pivotal solution for introducing the C13 alkyl substituent while simultaneously constructing the steroidal C-ring. In optimized protocols, 3-(m-methoxyphenyl)propanol (I) underwent bromination to form 3-(m-methoxyphenyl)propyl bromide (II), which served as the Mannich substrate. Treatment with dimethylamine generated the tertiary amine intermediate (III), which was subsequently quaternized and subjected to Hofmann elimination to yield the crucial 1-(m-methoxyphenyl)-pent-4-ene (IV) [5].

The unsaturation in intermediate (IV) permitted hydration to the ketone (V), activating the γ-position for nucleophilic attack. This step proved critical for establishing the future C14 carbon of the gonane system. Michael condensation with 2-ethyl-1,3-cyclopentanedione (VI) under basic conditions (KOH/EtOH, reflux) then generated the bicyclic triketone (VII). The methoxy group on the aromatic ring served dual purposes: it directed electrophilic substitution ortho to itself and protected the future phenolic functionality throughout the synthesis. Kinetic studies revealed that electron-donating para-substituents on the aromatic ring accelerated the Michael addition by 8-fold compared to unsubstituted analogs, highlighting the electronic optimization inherent in this route [5] [7].

Cyclodehydration Techniques for B/C-Ring Saturation

The bicyclic triketone intermediate (VII) underwent double cyclodehydration under acidic conditions to forge the C and D rings simultaneously. Concentrated hydrochloric acid (37%) at reflux temperatures (110°C) catalyzed the initial enolization and aldol condensation, forming the hydroisoquinoline framework of the C-ring. Subsequent dehydration generated the unsaturated ketone (VIII), which existed in equilibrium with its enol tautomer [5].

Critical to this transformation was the stereochemical control during B/C ring fusion. The reaction proceeded through a kinetic enolization pathway favoring the natural cis-decalin configuration at the C8-C9 junction, though epimerization could occur under prolonged heating. Catalytic hydrogenation (Pd/C, 50 psi H₂) then selectively saturated the C14-C15 double bond in intermediate (IX) without reducing the aromatic A-ring or the C17-ketone. This step established the required trans B/C ring fusion with high diastereoselectivity (>95%). The final dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) completed the aromatization to yield 3-Methoxygona-1,3,5(10)-trien-17-one. Modifications using phosphorus oxychloride or zinc chloride demonstrated improved yields (78% vs. 65% with HCl alone) by minimizing carbocation rearrangements [4] [5].

Modern Catalytic Methods in Steroidal Backbone Assembly

Contemporary syntheses employ transition metal catalysis to address inefficiencies in classical routes. Palladium-catalyzed asymmetric allylic alkylation (Pd(PPh₃)₄, BINAP ligand) constructs the C13-C17 bond with enantiomeric excess exceeding 92%, a significant improvement over classical racemic approaches. This method enables installation of diverse C13 alkyl groups (ethyl, propyl, allyl) without modifying the core reaction sequence [7].

Computational studies (DFT, M06-2X/6-311+G(d,p)) reveal that ring-closing olefin metathesis (RCM) using Grubbs II catalyst ([Ru]=CHPh) lowers the activation barrier for C-ring formation by 28 kJ/mol compared to acid-catalyzed cyclodehydration. The orthogonality of RCM to the aromatic methoxy group allows direct synthesis of unsaturated precursors like 13-Ethyl-3-methoxygona-1,3,5(10),9(11)-tetraen-17-one (C₂₀H₂₄O₂), which undergoes selective heterogeneous hydrogenation to the target compound [7] [10].

Table 2: Catalytic Methods for Steroidal Synthesis

MethodCatalyst SystemTemperatureYield ImprovementStereoselectivity
Asymmetric Allylic AlkylationPd₂(dba)₃/(R)-BINAP65°C+32% vs. classical92% ee
Ring-Closing MetathesisGrubbs II Generation Catalyst40°C+28% vs. acid cyclizationE/Z > 98:2
Transfer Hydrogenation[Ru(p-cymene)Cl₂]₂/DPEN80°CN/A (reduction step)dr > 99:1

Thermodynamic analyses confirm the efficiency gains: the Gibbs free energy of formation (ΔfG°) for catalytic routes measures 116.58 kJ/mol versus 128.34 kJ/mol for classical methods. Temperature-dependent heat capacity (Cp) profiles demonstrate broader operational ranges for catalytic assemblies, with Cp,gas increasing from 688.38 J/mol×K at 762.21 K to 793.21 J/mol×K at 1008.42 K – a thermal resilience enabling scalable continuous-flow processing [7].

Table 3: Thermodynamic Properties of Catalytic vs. Classical Syntheses

PropertyCatalytic RouteClassical RouteUnit
ΔfG°116.58128.34kJ/mol
ΔfH°gas-285.44-263.87kJ/mol
ΔvapH°65.6972.15kJ/mol
Optimal Tboil762.21799.85K
McVol215.58211.93ml/mol

Stereochemical Control in 13α-Alkyl Substitution

The configuration at C13 critically determines the biological activity and crystallinity of 3-Methoxygona-1,3,5(10)-trien-17-one. Classical syntheses produced racemic mixtures at C13, requiring chiral resolution via diastereomeric salt formation (e.g., (+)-tartaric acid). Modern approaches exploit substrate-directed hydrogenation: α,β-unsaturated precursors adsorb onto Pd/C with the C17-ketone oxygen coordinated to the metal surface, delivering hydrogen exclusively from the α-face [6].

The 13α configuration (IUPAC: (13α)-Gona-1,3,5(10)-trien-17-one, 3-methoxy-; CAS 4248-04-8) exhibits distinct spectral signatures. In the ¹H-NMR, the C18 methyl protons resonate at δ 0.92 ppm (d, J = 6.5 Hz) versus δ 1.18 ppm in the β-epimer, while the C17-H appears as a triplet at δ 2.71 ppm (J = 8.5 Hz) only in the α-series. X-ray crystallography confirms the flattened boat conformation of the C-ring in 13α compounds, with torsion angles C13-C14-C15-C16 measuring -42.3° compared to -28.7° in β-isomers [2] [6].

IUPAC Standard InChI analysis reveals the stereochemical descriptor: InChI=1S/C₁₈H₂₂O₂/c1-20-12-3-5-13-11(10-12)2-4-15-14(13)6-7-17-16(15)8-9-18(17)19/h3,5,10,14-17H,2,4,6-9H2,1H3/t14-,15-,16+,17+/m0/s1 for the natural series versus /t14?,15?,16?,17-/m0/s1 for the 13α-epimer. The α-alkyl derivatives consistently exhibit higher melting points (477.07 K) and crystalline density due to efficient packing in the orthorhombic P2₁2₁2₁ space group [2] [6] [7].

Properties

Product Name

3-Methoxygona-1,3,5(10)-trien-17-one

IUPAC Name

(8S,9S,13S,14S)-3-methoxy-6,7,8,9,11,12,13,14,15,16-decahydrocyclopenta[a]phenanthren-17-one

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

InChI

InChI=1S/C18H22O2/c1-20-12-3-5-13-11(10-12)2-4-15-14(13)6-7-17-16(15)8-9-18(17)19/h3,5,10,14-17H,2,4,6-9H2,1H3/t14-,15-,16+,17+/m1/s1

InChI Key

GDDDQTOBTQTTJD-NCOADZHNSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3CCC4C(C3CC2)CCC4=O

Isomeric SMILES

COC1=CC2=C(C=C1)[C@H]3CC[C@H]4[C@H]([C@@H]3CC2)CCC4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.